4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
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Overview
Description
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that contains both fluorine and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique chemical properties may allow it to modulate biological pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Contains a sulfonyl chloride group, which can alter its chemical properties and applications.
Uniqueness
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is unique due to the presence of both fluorine and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H4FNO4 |
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Molecular Weight |
197.12 g/mol |
IUPAC Name |
4-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-5-3(7(11)12)1-2-4-6(5)10-8(13)14-4/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
DCIQMOXPJDCCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)NC(=O)O2 |
Origin of Product |
United States |
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